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molecular formula C8H10ClN B091550 1-(4-chlorophenyl)-N-methylmethanamine CAS No. 104-11-0

1-(4-chlorophenyl)-N-methylmethanamine

Cat. No. B091550
M. Wt: 155.62 g/mol
InChI Key: LMBUJNXYGGNSAH-UHFFFAOYSA-N
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Patent
US04736038

Procedure details

Dissolved in toluene was 3.1 g (0.02 mole) of 4-chloro-N-methyl-benzylamine, followed by an addition of a catalytic amount of pyridine and a further dropwise addition of 1.8 g (0.022 mole) of diketene at room temperature. After stirring the reaction mixture at room temperature for 3 hours, it was poured in water and then extracted with toluene. Subsequent to purification, N-methyl-N-(4-chlorobenzyl)acetamide was obtained in an oily form.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][NH:7][CH3:8])=[CH:4][CH:3]=1.N1C=CC=CC=1.C=C1O[C:20](=[O:21])[CH2:19]1>C1(C)C=CC=CC=1.O>[CH3:8][N:7]([CH2:6][C:5]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:20](=[O:21])[CH3:19]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClC1=CC=C(CNC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
Subsequent to purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C(C)=O)CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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